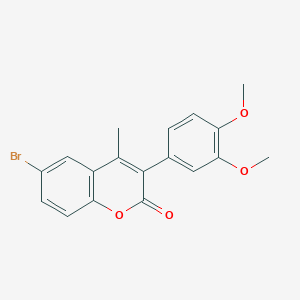

6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

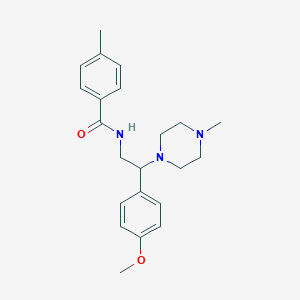

The compound “6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one” is a chemical compound with the molecular formula C23H17BrO4 . It has an average mass of 437.283 Da and a monoisotopic mass of 436.031006 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom at the 6th position of the chromen-2-one ring and a 3,4-dimethoxyphenyl group at the 3rd position . The compound also contains a methyl group at the 4th position .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Kinetics and Synthesis of Derivatives : Synthetic chromene derivatives, including those similar to 6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one, are significant in various applications, particularly in pharmacology. Research has focused on the kinetics and synthesis of these compounds, providing a deeper understanding of their properties and potential uses (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Molecular Interactions

- pi-Stacked Dimers Formation : Investigations have been conducted on compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene, which form pi-stacked dimers. These studies contribute to understanding the molecular interactions and properties of related chromene derivatives (da Silva et al., 2007).

Microwave-Assisted Synthesis

- Efficient Synthesis Techniques : Microwave-assisted cyclization has been used for the synthesis of chromen-6-ones and their analogues, demonstrating an efficient technique for producing these compounds (Dao, Ho, Lim, & Cho, 2018).

Biological Activity

- Antibacterial Activity : Some derivatives of 2H-chromen-2-one have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Abdel-Aziem, Baaiu, & El-Sawy, 2021).

Catalytic Processes

- Catalyzed Conversion : Research has been conducted on the catalytic conversion of related compounds to 6-bromo-2-oxo-2H-chromene-4-carboxylate. Such studies are crucial for understanding chemical reactions and developing more efficient synthetic methods (Ramazani & Souldozi, 2003).

Selective Inhibition

- COX-2 Inhibition : The characterization of derivatives as selective COX-2 inhibitors highlights the potential of these compounds in pharmacological applications, especially in treating inflammation and pain (Rullah et al., 2015).

Nitrogen Heterocycles Synthesis

- Synthesis of Heterocycles : The use of 3-(4-Acetyl[phenyl)-2H-coumarin in synthesizing nitrogen heterocycles underlines the versatility of chromen-2-one derivatives in organic chemistry (Skripskaya et al., 2013).

Wirkmechanismus

Target of Action

It is known that the compound is structurally similar to 3,4-dimethoxyphenethylamine , a phenethylamine class compound that is an analogue of the major human neurotransmitter dopamine .

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may interact with dopamine receptors in a similar manner, potentially leading to changes in neurotransmission.

Biochemical Pathways

Given its structural similarity to 3,4-dimethoxyphenethylamine , it may influence pathways related to dopamine neurotransmission.

Eigenschaften

IUPAC Name |

6-bromo-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKMEGOYBPRGGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2786077.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2786078.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2786087.png)

![Spiro[2.2]pentane-2-carboximidamide;hydrochloride](/img/structure/B2786088.png)

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2786098.png)